3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The furan ring and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It can be used in the development of organic electronic materials and as a building block for functional polymers.
Mechanism of Action
The mechanism of action of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with key enzymes and proteins involved in cell cycle regulation and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2,3-Dichlorophenyl)furan-2-yl)prop-2-enoic acid
- 3-(5-(2,3-Dichlorophenyl)furan-2-yl)methanol
- 3-(5-(2,3-Dichlorophenyl)furan-2-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, such as the presence of both a furan ring and a phenylprop-2-en-1-one moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c20-16-8-4-7-15(19(16)21)18-12-10-14(23-18)9-11-17(22)13-5-2-1-3-6-13/h1-12H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRKLPSYXOTQMT-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-42-2 |
Source
|
Record name | 3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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